3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl-
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Overview
Description
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Preparation Methods
The synthesis of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel reaction of carbonyl derivatives with 3,5-pyrazolidinedione. Another approach is the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . These methods typically require specific reaction conditions, such as the use of sodium methoxide for cyclization and the presence of glacial acetic acid for condensation reactions .
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkaline hydrogen peroxide for epoxidation and aryldiazonium salts for azo coupling . The major products formed from these reactions include oxiranes and arylazo derivatives .
Scientific Research Applications
This compound has found extensive applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various derivatives, including dyes and pharmaceuticals . In biology and medicine, it has been studied for its anti-inflammatory properties and potential use in veterinary medicine . Additionally, it has applications in the development of color photography sensitizers and analytical procedures involving metal chelate dye structures .
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- involves its interaction with molecular targets and pathways. As a nonsteroidal anti-inflammatory drug (NSAID), it exerts its effects by inhibiting the production of prostaglandins, which are involved in inflammation and pain . This inhibition is achieved through the reduction of prostaglandin H and prostacyclin production .
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 4-sec-butylidene-1,2-diphenyl- can be compared with other similar compounds, such as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) and 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione . These compounds share similar structural features but differ in their specific substituents and applications. For example, phenylbutazone is widely used as an anti-inflammatory drug, while 4-(2-butanylidene)-1,2-diphenyl-3,5-pyrazolidinedione has applications in dye synthesis .
Properties
CAS No. |
26485-82-5 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-butan-2-ylidene-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
InChI Key |
DNDYNVXYUBUZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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